molecular formula C13H13BrN2O2 B14772724 5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester

5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester

Cat. No.: B14772724
M. Wt: 309.16 g/mol
InChI Key: QUFFCKSGFXLNCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 5-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-12(14)16(15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

QUFFCKSGFXLNCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)C

Origin of Product

United States

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